N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring and a cyclopropylcarbamoyl group
Mechanism of Action
Target of Action
Furan derivatives, to which this compound belongs, have been known to exhibit a wide range of biological and pharmacological characteristics .
Mode of Action
Furan-containing compounds, such as resveratrol analogues, have been shown to cause cytotoxicity in cancer cells through several apoptotic events including activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp . These events occur alongside cell cycle arrest from the up-regulation of p53 and p21 .
Biochemical Pathways
Furan-containing compounds have been shown to affect apoptosis pathways .
Result of Action
Furan-containing compounds have been shown to cause cytotoxicity in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of 4-(bromomethyl)benzonitrile. This intermediate is synthesized by brominating 4-methylbenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Cyclopropylcarbamoylation: The intermediate is then reacted with cyclopropylamine to form 4-[(cyclopropylcarbamoyl)methyl]benzonitrile. This reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Furan-2-carboxamide Formation: Finally, the compound is synthesized by reacting 4-[(cyclopropylcarbamoyl)methyl]benzonitrile with furan-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)furan-2-carboxamide: Similar in structure but with a bromine atom instead of the cyclopropylcarbamoyl group.
N-(4-methylphenyl)furan-2-carboxamide: Lacks the cyclopropylcarbamoyl group, making it less sterically hindered.
Uniqueness
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}furan-2-carboxamide is unique due to the presence of the cyclopropylcarbamoyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and interactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(17-12-7-8-12)10-11-3-5-13(6-4-11)18-16(20)14-2-1-9-21-14/h1-6,9,12H,7-8,10H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSXSNBFMUCFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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